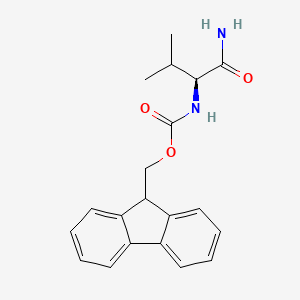
Fmoc-Val-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Val-NH2: is a compound that consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid valine, with an amide group at the C-terminus. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc group under basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Fmoc Protection of Valine:
- The Fmoc group can be introduced to valine by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
- Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
-
Amidation:
Industrial Production Methods:
- Industrial production of Fmoc-Val-NH2 typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Deprotection:
- The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF). This reaction is rapid and produces dibenzofulvene as a byproduct .
-
Coupling Reactions:
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Major Products:
Applications De Recherche Scientifique
Chemistry:
- Fmoc-Val-NH2 is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS .
Biology and Medicine:
- Peptides synthesized using this compound are used in various biological studies, including enzyme-substrate interactions, receptor binding studies, and the development of peptide-based drugs .
Industry:
Mécanisme D'action
Mechanism:
- The Fmoc group protects the amino group of valine during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C20H22N2O3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C20H22N2O3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H2,21,23)(H,22,24)/t18-/m0/s1 |
Clé InChI |
WLWOCNVSNTYFLW-SFHVURJKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















